Erythromycin A OC

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

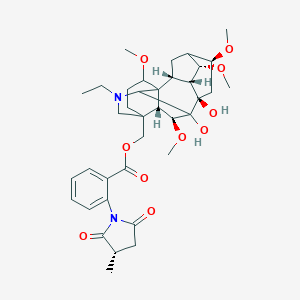

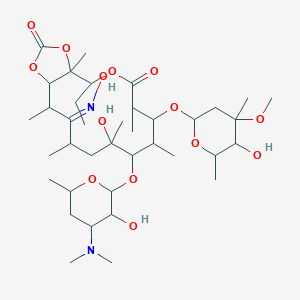

Erythromycin A OC, also known as erythromycin A oxime, is a derivative of erythromycin A, a macrolide antibiotic. Erythromycin A is produced by the bacterium Saccharopolyspora erythraea and is widely used to treat various bacterial infections. The oxime derivative is synthesized to enhance the stability and efficacy of erythromycin A, particularly under acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of erythromycin A oxime involves the reaction of erythromycin A with hydroxylamine hydrochloride in the presence of an acid-binding agent. The reaction typically occurs in an organic solvent such as methanol or isopropanol. The process can be summarized as follows :

- Dissolve erythromycin A in an organic solvent.

- Add hydroxylamine hydrochloride and an acid-binding agent (e.g., triethylamine).

- Allow the reaction to proceed at room temperature or slightly elevated temperatures.

- Crystallize, filter, and wash the product to obtain erythromycin A oxime.

Industrial Production Methods: Industrial production of erythromycin A oxime follows similar steps but is optimized for large-scale synthesis. The use of mild acid catalysts and mildly polar solvents, such as acetic acid and isopropanol, is common to increase the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Erythromycin A oxime undergoes various chemical reactions, including:

Oxidation: Erythromycin A oxime can be oxidized to form different derivatives, which may have enhanced antimicrobial properties.

Reduction: Reduction reactions can convert erythromycin A oxime back to erythromycin A or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products: The major products formed from these reactions include various erythromycin derivatives with potentially improved pharmacological profiles .

Scientific Research Applications

Erythromycin A oxime has several scientific research applications:

Chemistry: Used as a starting material for the synthesis of other erythromycin derivatives.

Biology: Studied for its interactions with bacterial ribosomes and its effects on protein synthesis.

Medicine: Investigated for its potential to treat antibiotic-resistant bacterial infections.

Industry: Used in the development of new drug formulations and delivery systems

Mechanism of Action

Erythromycin A oxime, like erythromycin A, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding blocks the transpeptidation step of protein synthesis, preventing the elongation of the peptide chain. The inhibition of protein synthesis ultimately leads to the death of the bacterial cell .

Comparison with Similar Compounds

Clarithromycin: A 6-O-methylated derivative of erythromycin A with improved acid stability and a broader spectrum of activity.

Azithromycin: A derivative with a methyl-substituted nitrogen atom, providing enhanced tissue penetration and a longer half-life.

Roxithromycin: A semi-synthetic derivative with improved pharmacokinetic properties

Uniqueness: Erythromycin A oxime is unique due to its enhanced stability under acidic conditions, making it more effective in treating infections in environments where erythromycin A would typically degrade .

Properties

IUPAC Name |

(12Z)-8-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-12-hydroxyimino-6-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-1,5,7,9,11,13-hexamethyl-3,15,17-trioxabicyclo[12.3.0]heptadecane-4,16-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H66N2O14/c1-14-25-38(10)32(53-35(44)54-38)20(4)27(39-46)18(2)16-36(8,45)31(52-34-28(41)24(40(11)12)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-37(9,47-13)30(42)23(7)49-26/h18-26,28-32,34,41-42,45-46H,14-17H2,1-13H3/b39-27- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCGTLWKKGKPPE-NOACJBATSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)OC(=O)O2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1C2(C(C(/C(=N\O)/C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)OC(=O)O2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H66N2O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

774.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118740-63-9 |

Source

|

| Record name | Erythromycin A oxime 11,12-carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118740639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Fluorobenzo[k]fluoranthene](/img/structure/B43521.png)